Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)benzoic acid can be achieved through several methods, often involving the introduction of the fluorine substituent onto the aromatic ring followed by carboxylation. One common synthetic route includes:
Molecular Structure
2-(4-Fluorophenyl)benzoic acid features a benzoic acid moiety with a fluorophenyl substituent at the second position. The molecular structure can be represented as follows:
The compound exhibits typical characteristics of aromatic compounds, including resonance stabilization and potential for hydrogen bonding due to the carboxylic acid group.
Reactivity and Chemical Reactions
2-(4-Fluorophenyl)benzoic acid can undergo several chemical reactions typical for carboxylic acids and aromatic compounds:
Physical Properties
Chemical Properties
Scientific Applications
2-(4-Fluorophenyl)benzoic acid has several applications across different fields:
2-(4-Fluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid with the systematic IUPAC name 2-[(4-fluorophenyl)]benzoic acid. Its molecular formula is C₁₃H₉FO₃, corresponding to a molecular weight of 232.21 g/mol. Structurally, it consists of a benzoic acid moiety linked at the ortho-position (C2) to a 4-fluorophenyl ring via a stable C–C bond. This configuration creates a non-planar twisted conformation due to steric hindrance between the carboxylic acid group and the adjacent fluorinated ring. Key spectral identifiers include:
Table 1: Nomenclature and Identifiers of 2-(4-Fluorophenyl)benzoic Acid
Nomenclature System | Name | Identifier |
---|---|---|
IUPAC | 2-(4-Fluorophenyl)benzoic acid | - |
CAS Registry | 2795-63-3 | |
PubChem CID | 3008367 | |
SMILES | OC(=O)C1=CC=CC=C1C1=CC=C(F)C=C1 | [3] |
First synthesized in the mid-20th century, 2-(4-fluorophenyl)benzoic acid emerged as a key intermediate in pharmaceutical and agrochemical research. Its initial applications centered on herbicide formulations in the 1960s–1970s, leveraging its stability and bioactivity. A significant breakthrough occurred when researchers recognized its utility as a precursor for heterocyclic compounds, particularly quinazolines and benzodiazepines. For example, it serves as a building block in synthesizing kinase inhibitors and antimicrobial agents [4]. The compound gained prominence in the 2000s with advances in catalytic cross-coupling techniques (e.g., Suzuki–Miyaura reactions), enabling efficient large-scale production. Recent studies (2020s) exploit its role in designing RNA polymerase inhibitors targeting Streptococcus pneumoniae, with derivatives showing MIC values as low as 8 μg/mL [4].
The fluorine atom at the para-position of the pendant phenyl ring profoundly alters the compound’s physicochemical behavior:
Table 2: Impact of Fluorine Substitution on Key Physicochemical Properties
Property | 2-(4-Fluorophenyl)benzoic Acid | Non-Fluorinated Analog | Biological Consequence |
---|---|---|---|
pKa (carboxylic acid) | ~3.8 | ~4.2 | Enhanced ionization at physiological pH |
log P | 2.9 | 2.5 | Improved membrane permeability |
Aromatic electron density | Reduced (QSAR calculations) | Higher | Tunable receptor binding |
Metabolic stability | High | Moderate | Extended in vivo half-life |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7